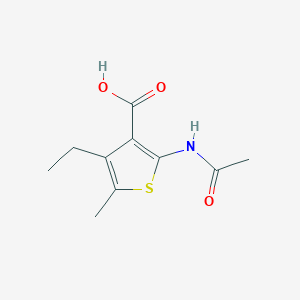![molecular formula C19H16N4O B2822506 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848736-63-0](/img/structure/B2822506.png)
1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazoquinoxaline core with an allyl group at the 1-position and a 4-methoxyphenyl group at the 2-position.
Mecanismo De Acción
Target of Action
Similar quinoxaline derivatives have been reported to exhibit multiprotein targets
Mode of Action
Quinoxaline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, often related to their anticancer, antibacterial, and antifungal activities
Pharmacokinetics
Quinoxaline derivatives are generally known for their favorable pharmacokinetic properties
Result of Action
Similar quinoxaline derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines
Action Environment
The synthesis of similar quinoxaline derivatives has been reported to be influenced by various environmental factors, such as temperature and ph
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . This method provides a high yield of the desired product under mild reaction conditions.
Another approach involves the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . This method is efficient and environmentally friendly, as it avoids the use of harsh reagents and catalysts.
Industrial Production Methods
For industrial production, the Suzuki–Miyaura cross-coupling reaction is often preferred due to its scalability and efficiency . This method involves the use of palladium catalysts and boron reagents, which are readily available and cost-effective. The reaction conditions can be optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds, such as:
Quinazolinones: These compounds also have a fused heterocyclic structure and exhibit diverse biological activities.
Quinoxalines: Similar to imidazoquinoxalines, quinoxalines are known for their antimicrobial and anticancer properties.
Pyrazoloquinolines: These compounds share a similar core structure and have been studied for their pharmacological potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-3-12-23-18(13-8-10-14(24-2)11-9-13)22-17-19(23)21-16-7-5-4-6-15(16)20-17/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUNZACGOPZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)






![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2822444.png)

